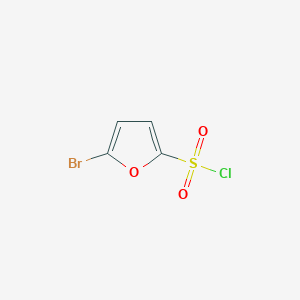![molecular formula C10H16BrNO2 B1375987 4-[2-(Dimethylamino)ethyl]benzene-1,2-diol hydrobromide CAS No. 50309-53-0](/img/structure/B1375987.png)
4-[2-(Dimethylamino)ethyl]benzene-1,2-diol hydrobromide
説明
“4-[2-(Dimethylamino)ethyl]benzene-1,2-diol hydrobromide” is a chemical compound with the CAS Number: 50309-53-0 . It has a molecular weight of 262.15 . It is a powder at room temperature . This compound is a metabolite of Dopamine .
Molecular Structure Analysis
The IUPAC name for this compound is 4-[2-(dimethylamino)ethyl]-1,2-benzenediol hydrobromide . The InChI code is 1S/C10H15NO2.BrH/c1-11(2)6-5-8-3-4-9(12)10(13)7-8;/h3-4,7,12-13H,5-6H2,1-2H3;1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 129-130 degrees Celsius .科学的研究の応用
Pharmaceutical Research
This compound is a valuable building block in the synthesis of innovative pharmaceuticals. It’s utilized in the development of new drugs that target a range of diseases. Its structure is conducive to modifications that can lead to the creation of novel therapeutic agents with potential applications in treating neurological disorders and other health conditions .
Biomedical Engineering
In the field of biomedical engineering, this compound has potential applications in the development of biocompatible materials. For instance, it could be used as a dopant in silicone elastomer for the formation of 3D scaffolds, which are crucial in tissue engineering and regenerative medicine .
Neuroscientific Research
Due to its structural similarity to neurotransmitters, this compound can be used in neuroscience research to study synaptic transmission and neuroreceptor activity. It can help in understanding the mechanisms of neurodegenerative diseases and in the development of neuroprotective strategies .
Analytical Chemistry
In analytical chemistry, this compound can serve as a reference standard for chromatographic analysis. It helps ensure the accuracy and reliability of analytical methods used in the quality control of pharmaceutical products .
Chemical Synthesis
This compound is used in chemical synthesis as an intermediate. It can be involved in various chemical reactions to produce other valuable compounds, which can then be used in different industrial and research applications .
Material Science
The compound’s properties make it suitable for use in material science, particularly in the creation of specialized coatings or polymers that require specific electrical or optical characteristics .
Molecular Biology
In molecular biology, it could be used in the study of protein interactions and enzyme kinetics. Its ability to bind to certain proteins can be exploited to investigate molecular pathways and cellular processes .
Environmental Science
Lastly, in environmental science, this compound could be used in the development of sensors for detecting environmental pollutants. Its reactivity with specific chemicals can be utilized to create sensitive detection systems for monitoring environmental health .
Safety And Hazards
特性
IUPAC Name |
4-[2-(dimethylamino)ethyl]benzene-1,2-diol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.BrH/c1-11(2)6-5-8-3-4-9(12)10(13)7-8;/h3-4,7,12-13H,5-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOVIRHSZCTSQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CC(=C(C=C1)O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70851364 | |
| Record name | 4-[2-(Dimethylamino)ethyl]benzene-1,2-diol--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70851364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Dimethylamino)ethyl]benzene-1,2-diol hydrobromide | |
CAS RN |
50309-53-0 | |
| Record name | 4-[2-(Dimethylamino)ethyl]benzene-1,2-diol--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70851364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-ethyl-octahydro-1H-pyrido[1,2-a]piperazine](/img/structure/B1375904.png)












